Atorvastatin lactone diepoxide
Overview
Description
Atorvastatin lactone diepoxide is a derivative of atorvastatin, a widely used statin medication for lowering cholesterol levels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of atorvastatin lactone diepoxide typically involves a multi-step process. One common method includes the Hantzsch-type sequential three-component reaction under high-speed vibration milling conditions. This reaction involves 4-methyl-3-oxo-N-phenylpentanamide, tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate, and 1-(4-fluorophenyl)-2-iodo-2-phenylethanone in the presence of ytterbium triflate and silver nitrate . The reaction is followed by hydrolytic deprotection and lactonization to yield atorvastatin lactone .
Industrial Production Methods
the principles of green chemistry, such as solvent-free reactions and mechanochemical synthesis, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Atorvastatin lactone diepoxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include ytterbium triflate, silver nitrate, and various organic solvents . Reaction conditions often involve controlled temperatures and specific pH levels to ensure optimal yields.
Major Products
The major products formed from the reactions of this compound include various lactone derivatives and hydroxy metabolites . These products are of interest for their potential biological activities and applications in medicinal chemistry.
Scientific Research Applications
Atorvastatin lactone diepoxide has several scientific research applications:
Mechanism of Action
Atorvastatin lactone diepoxide exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical step in cholesterol biosynthesis . By inhibiting this enzyme, this compound reduces cholesterol levels in the liver and bloodstream.
Comparison with Similar Compounds
Similar Compounds
Atorvastatin: The parent compound, widely used for lowering cholesterol levels.
Ortho-hydroxy-atorvastatin: An active metabolite of atorvastatin with similar cholesterol-lowering effects.
Para-hydroxy-atorvastatin: Another active metabolite with comparable biological activity.
Uniqueness
Atorvastatin lactone diepoxide is unique due to its diepoxide structure, which may confer distinct chemical and biological properties compared to its parent compound and metabolites . This uniqueness makes it a valuable compound for further research and development.
Biological Activity
Atorvastatin lactone diepoxide is a derivative of atorvastatin, a widely used statin for lowering cholesterol levels. This compound has garnered attention due to its unique biological activities and implications for pharmacotherapy. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Chemical Name : this compound
- CAS Number : 125995-03-1
- Molecular Formula : C₃₃H₃₃FN₂O₄
- Molecular Weight : 540.62 g/mol
This compound functions primarily as an HMG-CoA reductase inhibitor, similar to its parent compound, atorvastatin. This mechanism involves the inhibition of cholesterol biosynthesis in the liver, leading to a decrease in plasma cholesterol levels. Furthermore, it is believed to have myotoxic effects, which can be significant in certain patient populations .
Pharmacokinetics
A population pharmacokinetic model has been developed to describe the concentration-time profiles of atorvastatin acid and its lactone metabolite. Key pharmacokinetic parameters include:
Parameter | Atorvastatin Acid | Atorvastatin Lactone |
---|---|---|
Absorption Rate Constant (h⁻¹) | 3.5 (fixed) | - |
Oral Clearance (L/h) | 504 (29% RSE) | 24 (154% RSE) |
Volume of Distribution (L) | 3250 (16.5% RSE) | 137 (33.7% RSE) |
The model indicated that liver function significantly affects the pharmacokinetics of atorvastatin lactone, with aspartate transaminase levels being a critical covariate for clearance rates .
Biological Activity and Case Studies
- Myotoxicity : Research indicates that atorvastatin lactone may contribute to muscle-related side effects commonly associated with statin therapy. A study involving 26 subjects who experienced atorvastatin-induced myopathy showed that the presence of atorvastatin lactone was correlated with elevated muscle enzyme levels .
- Transport Mechanisms : The human organic anion transporting polypeptide 2B1 (OATP2B1) plays a significant role in the absorption and distribution of atorvastatin and its metabolites. Studies demonstrated that atorvastatin and its lactone exhibit significant transport activity through OATP2B1, particularly at neutral pH conditions .
- Synthesis and Stability : The synthesis of atorvastatin lactone under high-speed vibration milling conditions has been documented, emphasizing its accessibility for research purposes. The overall yield reported was approximately 38%, indicating efficient synthetic pathways for obtaining this compound .
Research Findings
Recent studies have explored various aspects of this compound's biological activity:
- In vitro studies have shown that atorvastatin lactone exhibits similar lipid-lowering effects as atorvastatin acid but may also possess unique properties affecting muscle cells.
- Clinical observations suggest variability in response among different populations, highlighting the need for individualized dosing strategies based on pharmacogenomic factors .
Properties
IUPAC Name |
4-(4-fluorophenyl)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N,2-diphenyl-6-propan-2-yl-3,7-dioxa-5-azatricyclo[4.1.0.02,4]heptane-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33FN2O6/c1-21(2)32-31(42-32,29(39)35-25-11-7-4-8-12-25)30(22-9-5-3-6-10-22)33(41-30,23-13-15-24(34)16-14-23)36(32)18-17-27-19-26(37)20-28(38)40-27/h3-16,21,26-27,37H,17-20H2,1-2H3,(H,35,39)/t26-,27-,30?,31?,32?,33?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBYMTZKFXXCHG-LCYBKVMXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12C(O1)(C3(C(N2CCC4CC(CC(=O)O4)O)(O3)C5=CC=C(C=C5)F)C6=CC=CC=C6)C(=O)NC7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C12C(O1)(C3(C(N2CC[C@@H]4C[C@H](CC(=O)O4)O)(O3)C5=CC=C(C=C5)F)C6=CC=CC=C6)C(=O)NC7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33FN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747049 | |
Record name | 4-(4-Fluorophenyl)-5-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-N,2-diphenyl-6-(propan-2-yl)-3,7-dioxa-5-azatricyclo[4.1.0.0~2,4~]heptane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1046118-40-4 | |
Record name | 4-(4-Fluorophenyl)-5-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-N,2-diphenyl-6-(propan-2-yl)-3,7-dioxa-5-azatricyclo[4.1.0.0~2,4~]heptane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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